molecular formula C27H28N4O B12224358 4-[bis({[(4-methylphenyl)methyl]amino})methylidene]-2-(4-methylphenyl)-4,5-dihydro-1H-imidazol-5-one

4-[bis({[(4-methylphenyl)methyl]amino})methylidene]-2-(4-methylphenyl)-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B12224358
M. Wt: 424.5 g/mol
InChI Key: QRSLCHBABQIHMU-UHFFFAOYSA-N
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Description

4-[bis({[(4-methylphenyl)methyl]amino})methylidene]-2-(4-methylphenyl)-4,5-dihydro-1H-imidazol-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and imidazole moieties, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis({[(4-methylphenyl)methyl]amino})methylidene]-2-(4-methylphenyl)-4,5-dihydro-1H-imidazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 4-methylbenzylamine, followed by cyclization with glyoxal to form the imidazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-[bis({[(4-methylphenyl)methyl]amino})methylidene]-2-(4-methylphenyl)-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its dihydro or tetrahydro forms.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-[bis({[(4-methylphenyl)methyl]amino})methylidene]-2-(4-methylphenyl)-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-[bis({[(4-methylphenyl)methyl]amino})methylidene]-2-(4-methylphenyl)-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[bis(4-methylphenyl)amino]phenylboronic acid
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, 4-[bis({[(4-methylphenyl)methyl]amino})methylidene]-2-(4-methylphenyl)-4,5-dihydro-1H-imidazol-5-one stands out due to its unique combination of aromatic and imidazole structures. This gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C27H28N4O

Molecular Weight

424.5 g/mol

IUPAC Name

4-hydroxy-2-(4-methylphenyl)-N,N'-bis[(4-methylphenyl)methyl]-1H-imidazole-5-carboximidamide

InChI

InChI=1S/C27H28N4O/c1-18-4-10-21(11-5-18)16-28-26(29-17-22-12-6-19(2)7-13-22)24-27(32)31-25(30-24)23-14-8-20(3)9-15-23/h4-15,32H,16-17H2,1-3H3,(H,28,29)(H,30,31)

InChI Key

QRSLCHBABQIHMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=NCC2=CC=C(C=C2)C)C3=C(N=C(N3)C4=CC=C(C=C4)C)O

Origin of Product

United States

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